molecular formula C12H14N2O B8474986 3-(Benzylamino)oxetan-3-acetonitrile

3-(Benzylamino)oxetan-3-acetonitrile

Cat. No. B8474986
M. Wt: 202.25 g/mol
InChI Key: FWJBHUDSIQCAQJ-UHFFFAOYSA-N
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Patent
US08871756B2

Procedure details

To a cooled slurry of lithium aluminium hydride (327 mg, 8.6 mmol) in anhydrous diethyl ether (40 mL), was added a solution of 3-(benzylamino)oxetan-3-acetonitrile (1.0 g, 4.3 mmol) in anhydrous diethyl ether (10 mL) dropwise at 0° C. After being stirred at 0° C. for 2 hours, the reaction was quenched by introducing disodium sulfate decahydrate slowly. After being stirred for 30 minutes, the mixture was filtered, and the filter cake was washed with ethyl acetate. The filtrate was dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash column to afford 800 mg of 3-(aminoethyl)-N-benzyloxetan-3-amine as a light yellow oil (yield was 79%).
Quantity
327 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([NH:14][C:15]1([CH2:19][C:20]#[N:21])[CH2:18][O:17][CH2:16]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(OCC)C>[NH2:21][CH2:20][CH2:19][C:15]1([NH:14][CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:18][O:17][CH2:16]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
327 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1(COC1)CC#N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After being stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by introducing disodium sulfate decahydrate slowly
STIRRING
Type
STIRRING
Details
After being stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCCC1(COC1)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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